molecular formula C10H9NO B1501085 5-Methyl-3-methyleneindolin-2-one

5-Methyl-3-methyleneindolin-2-one

Cat. No.: B1501085
M. Wt: 159.18 g/mol
InChI Key: ZPHYHFPXCPTRMP-UHFFFAOYSA-N
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Description

5-Methyl-3-methyleneindolin-2-one is a substituted indolin-2-one derivative characterized by a methyl group at position 5 and a methylene (-CH₂-) group at position 3 of the indole scaffold. Indolin-2-one derivatives are widely studied due to their biological activities, including antitumor, antimicrobial, and antioxidant properties .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-methyl-3-methylidene-1H-indol-2-one

InChI

InChI=1S/C10H9NO/c1-6-3-4-9-8(5-6)7(2)10(12)11-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

ZPHYHFPXCPTRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 5

Key structural analogs differ in substituents at positions 3 and 5, which significantly alter physicochemical and biological properties:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Activity Reference ID
5-Methyl-3-methyleneindolin-2-one Methylene (-CH₂-) Methyl (-CH₃) C₁₀H₉NO 159.19 Not explicitly reported in evidence; inferred from analogs N/A
(E)-3-((1-Methyl-5-nitroimidazol-2-yl)methylene)-6-(trifluoromethyl)indolin-2-one (5a) Nitroimidazole-methylene Trifluoromethyl (-CF₃) C₁₃H₉F₃N₄O₃ 350.23 Potent antibacterial activity; ¹H NMR (DMSO-d6): δ 10.86 (s, NH)
5-(3-Chlorophenyl)sulfonylindolin-2-one (10d) Sulfonyl (-SO₂-) linked to 3-chlorophenyl Methyl (-CH₃) C₁₄H₁₁ClN₂O₃S 322.76 Antitumor activity; EI-MS m/z 321 (M⁺)
(Z)-3-((1H-Imidazol-5-yl)methylene)-5-methoxyindolin-2-one (SU 9516) Imidazole-methylene Methoxy (-OCH₃) C₁₃H₁₁N₃O₂ 241.25 Kinase inhibition; distinct Z-configuration confirmed by NMR
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one Thiophene-methylene Chloro (-Cl) C₁₃H₈ClNOS 269.73 Structural analog with enhanced π-π interactions; CAS 186611-58-5
Key Observations:
  • Position 3 Modifications :

    • Nitroimidazole-methylene (e.g., compound 5a) introduces electron-withdrawing groups, enhancing antibacterial activity .
    • Sulfonyl-linked substituents (e.g., 10d) improve solubility and target specificity in antitumor applications .
    • Heterocyclic methylene groups (e.g., imidazole or thiophene) modulate electronic properties and binding affinity .
  • Position 5 Modifications :

    • Methyl (-CH₃) increases hydrophobicity, favoring passive diffusion across membranes .
    • Methoxy (-OCH₃) and halogens (e.g., Cl, F) enhance hydrogen bonding and metabolic stability .

Physicochemical and Spectral Comparisons

  • ¹H NMR Shifts :

    • The NH proton in indolin-2-ones typically resonates at δ ~10.8–11.0 ppm, as seen in 5a (δ 10.86) and SU 9516 (δ ~10.9) .
    • Aromatic protons in 5-methyl derivatives (e.g., 5-Methylindolin-2-one) show upfield shifts (δ 6.8–7.2) compared to nitro-substituted analogs (δ 7.5–8.0) .
  • Stability and Isomerism :

    • 3-Benzylidene derivatives (e.g., 5-chloro-2’,6’-dichloroindolin-2-one) adopt the E-configuration for enhanced stability, confirmed by X-ray crystallography .

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